molecular formula C13H11N3 B2707285 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1248441-89-5

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2707285
CAS No.: 1248441-89-5
M. Wt: 209.252
InChI Key: YYAWTQVNFSZBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 1248441-89-5 . It has a molecular weight of 209.25 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H11N3/c14-9-11-3-1-2-4-13(11)16-8-7-12(15-16)10-5-6-10/h1-4,7-8,10H,5-6H2 . This indicates that the compound has a structure with 13 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 209.25 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyrazole Derivatives : The synthesis and reactivity of related pyrazole derivatives have been explored in the context of generating compounds with potential applications in materials science and organic synthesis. For example, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile and its reactions with heterocyclic diazonium salts to produce pyrazole derivatives illustrate the versatility of similar compounds in organic synthesis and potentially in developing new materials or catalysts (Farag, Dawood, & Kandeel, 1996).

  • Facile Access to Carbazoles and Indoles : Another study demonstrated the use of related compounds for the facile synthesis of carbazole and indole derivatives, highlighting the potential for creating complex organic molecules that could be useful in pharmaceuticals, agrochemicals, or materials science (Rao, Kumar, Ila, & Junjappa, 1999).

  • Cyclooxygenase-2 Inhibitors Development : Although directly related to drug development, it's worth noting that research on similar compounds has led to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2), emphasizing the compound's role in medicinal chemistry research (Penning et al., 1997).

  • Cyclometalation Reactions : Research has also explored the cyclometalation reactions of compounds containing pyrazole units, potentially applicable in the development of new metal-organic frameworks or catalytic systems (Hartshorn & Steel, 1998).

  • Green Synthesis of Heterocycles : Studies on the solvent-free synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines showcase the environmental benefits of developing green chemistry methodologies, which could be applied to the synthesis of various organic compounds, including those related to 2-(3-cyclopropyl-1H-pyrazol-1-yl)benzonitrile (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Properties

IUPAC Name

2-(3-cyclopropylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-11-3-1-2-4-13(11)16-8-7-12(15-16)10-5-6-10/h1-4,7-8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAWTQVNFSZBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.